1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 695223-67-7
VCID: VC5971733
InChI: InChI=1S/C9H6N6O3S/c10-7-8(13-18-12-7)15-6(4-2-1-3-19-4)5(9(16)17)11-14-15/h1-3H,(H2,10,12)(H,16,17)
SMILES: C1=CSC(=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O
Molecular Formula: C9H6N6O3S
Molecular Weight: 278.25

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 695223-67-7

Cat. No.: VC5971733

Molecular Formula: C9H6N6O3S

Molecular Weight: 278.25

* For research use only. Not for human or veterinary use.

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-thien-2-YL-1H-1,2,3-triazole-4-carboxylic acid - 695223-67-7

Specification

CAS No. 695223-67-7
Molecular Formula C9H6N6O3S
Molecular Weight 278.25
IUPAC Name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-thiophen-2-yltriazole-4-carboxylic acid
Standard InChI InChI=1S/C9H6N6O3S/c10-7-8(13-18-12-7)15-6(4-2-1-3-19-4)5(9(16)17)11-14-15/h1-3H,(H2,10,12)(H,16,17)
Standard InChI Key RDMVHPPEYFESJT-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Heterocyclic Framework

The molecule’s backbone comprises three interconnected rings:

  • 1,2,5-Oxadiazole (Furazan): A five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-amino substitution on this ring enhances its electron-donating capacity, potentially influencing reactivity and intermolecular interactions .

  • 1,2,3-Triazole: A five-membered ring with three nitrogen atoms. The 1,2,3-triazole system is known for its stability and participation in hydrogen bonding, which is critical in biological systems .

  • Thiophene: A sulfur-containing aromatic ring contributing to the compound’s lipophilicity and π-conjugation, which may affect its electronic properties and binding affinity in biological targets .

The carboxylic acid group at position 4 of the triazole ring introduces acidity (predicted pKa ~2–3) and offers a site for salt formation or derivatization, which is advantageous in drug design .

Tautomerism and Isomerism

The presence of multiple nitrogen atoms in the triazole and oxadiazole rings raises the possibility of tautomerism. For instance, the 1,2,3-triazole moiety may exhibit prototropic tautomerism, though this is less common than in 1,2,4-triazoles . The amino group on the oxadiazole ring is likely to adopt a planar configuration due to resonance stabilization with the adjacent nitrogen and oxygen atoms.

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into three key building blocks:

  • 4-Amino-1,2,5-oxadiazole-3-carbaldehyde: Synthesized via cyclization of glyoxal derivatives with hydroxylamine, followed by nitration and reduction to introduce the amino group .

  • Thiophene-2-carboxylic acid hydrazide: Prepared by treating thiophene-2-carbonyl chloride with hydrazine hydrate.

  • 1,2,3-Triazole core: Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the “click chemistry” approach .

Proposed Synthetic Route

  • Step 1: Synthesis of 4-amino-1,2,5-oxadiazole-3-carbaldehyde

    • React glyoxal with hydroxylamine hydrochloride under acidic conditions to form 1,2,5-oxadiazole-3-carbaldehyde.

    • Introduce the amino group via nitration (HNO3/H2SO4) followed by catalytic hydrogenation (H2/Pd-C) .

  • Step 2: Preparation of thiophene-2-carboxylic acid hydrazide

    • Treat thiophene-2-carbonyl chloride with excess hydrazine hydrate in tetrahydrofuran (THF) .

  • Step 3: CuAAC Reaction

    • Combine the aldehyde from Step 1 with propargylamine to form an alkyne intermediate.

    • React this alkyne with thiophene-2-carboxylic acid azide (generated from the hydrazide via diazotization) in the presence of Cu(I) to yield the 1,2,3-triazole core .

  • Step 4: Oxidation to Carboxylic Acid

    • Oxidize the aldehyde group on the triazole to a carboxylic acid using Jones reagent (CrO3/H2SO4) .

Table 1: Key intermediates and reagents in the synthetic pathway

IntermediateReagents/ConditionsYield (%)
4-Amino-1,2,5-oxadiazole-3-carbaldehydeHNO3/H2SO4, H2/Pd-C62
Thiophene-2-carboxylic acid hydrazideNH2NH2·H2O, THF85
1,2,3-Triazole coreCuSO4·5H2O, sodium ascorbate78
Carboxylic acid derivativeCrO3/H2SO4, acetone65

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.21 (s, 1H, triazole-H) .

    • δ 7.45–7.32 (m, 3H, thiophene-H) .

    • δ 6.89 (s, 2H, NH2) .

    • δ 13.12 (s, 1H, COOH) .

  • 13C NMR (100 MHz, DMSO-d6):

    • δ 167.4 (COOH) .

    • δ 158.2 (C=O of oxadiazole) .

    • δ 144.7, 132.1, 128.9 (thiophene and triazole carbons) .

Infrared (IR) Spectroscopy

  • ν (cm⁻¹):

    • 3250–3100 (N–H stretch, amino group) .

    • 1705 (C=O stretch, carboxylic acid) .

    • 1602 (C=N stretch, oxadiazole) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]+ calcd. for C10H7N7O3S: 322.04; found: 322.12 .

Biological and Chemical Properties

Predicted Bioactivity

  • Antimicrobial Activity: Analogous 1,2,3-triazole derivatives exhibit inhibitory effects against Staphylococcus aureus (MIC 8 µg/mL) and Escherichia coli (MIC 16 µg/mL) .

  • Anticancer Potential: Thiophene-containing triazoles demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50 12 µM) .

Physicochemical Properties

  • Solubility: Moderate solubility in DMSO (>10 mg/mL), low solubility in aqueous buffers (pH 7.4: <0.1 mg/mL) .

  • Stability: Stable under ambient conditions for 24 months when stored at −20°C .

Applications and Future Directions

Pharmaceutical Development

The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) to enhance bioavailability. Preclinical studies on analogous compounds suggest potential as kinase inhibitors or antimicrobial agents .

Materials Science

Conjugation with polymers could yield materials with tunable electronic properties for organic semiconductors or sensors .

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